molecular formula C4H7N3 B1278141 (1h-Pyrazol-3-yl)methanamine CAS No. 37599-58-9

(1h-Pyrazol-3-yl)methanamine

Cat. No. B1278141
CAS RN: 37599-58-9
M. Wt: 97.12 g/mol
InChI Key: IYSPNYLFKSTATA-UHFFFAOYSA-N
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Description

The research on various derivatives of (1h-Pyrazol-3-yl)methanamine has led to the synthesis of several compounds with potential applications in medicinal chemistry and material science. These derivatives exhibit a range of biological activities and structural features that make them of interest in various scientific fields.

Synthesis Analysis

The synthesis of these derivatives often involves condensation reactions, cycloaddition reactions, and other organic synthesis techniques. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold utilized a [1,3]-dipolar cycloaddition reaction, starting from enantiopure l-phenylalanine and N-benzyl-3-pyrroline . Another example is the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, which was achieved through a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde .

Molecular Structure Analysis

The molecular structures of these derivatives are characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Crystallography is also used to determine the structures of some compounds, such as the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, which forms a double helical supramolecular structure when complexed with (+)-amphetamine . The crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was also determined, providing insights into its three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactivity of these derivatives is influenced by their functional groups and molecular frameworks. For example, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate exhibits the ability to form stable complexes with neurotransmitters such as dopamine and amphetamines . The reactivity of these compounds can lead to the formation of novel structures with unique properties, as seen in the synthesis of isoxazole, 1,2,4-oxadiazole, and (1H-pyrazol-4-yl)-methanone oxime derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride10.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are closely related to their molecular structures. For instance, the amphiphilic character of the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate allows it to interact with organic molecules in solution . The presence of substituents on the pyrazole ring, such as methyl groups or phenyl rings, can significantly affect the compound's activity and solubility, as seen in the series of novel potential antipsychotic agents .

Scientific Research Applications

Synthesis and Characterization

  • (1h-Pyrazol-3-yl)methanamine derivatives are synthesized for various applications. For instance, a novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was synthesized at ambient temperature using magnesium sulfate as a drying agent. This synthesis demonstrates the versatility of (1h-Pyrazol-3-yl)methanamine in creating new compounds (Becerra et al., 2021).

Applications in Coordination Chemistry

  • In coordination chemistry, derivatives of (1h-Pyrazol-3-yl)methanamine, such as N,N-bis((1H-pyrazol-1-yl)methyl)amines, have been used to form novel series of Co(II) chloride complexes. These complexes demonstrate unique geometrical properties and potential for applications like polymerization of methyl methacrylate (Choi et al., 2015).

Pharmaceutical Applications

  • Pyrazole derivatives, including those related to (1h-Pyrazol-3-yl)methanamine, have shown potential in pharmaceutical applications. For instance, 3-aryl-1-phenyl-1H-pyrazole derivatives exhibit inhibitory properties against acetylcholinesterase and monoamine oxidase, which are crucial targets in the treatment of Alzheimer's disease (Kumar et al., 2013).

Catalytic Applications

  • Palladacycles based on 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, closely related to (1h-Pyrazol-3-yl)methanamine, have been synthesized and shown effective in catalytic applications. These compounds exhibit good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Material Science

  • In material science, pyrazole derivatives are synthesized for applications in industries like pharmaceuticals and agrochemicals. For example, the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and its crystal characterization has been reported, showing stability and thermal properties relevant for material applications (Vyas et al., 2012).

Safety And Hazards

The compound is classified under GHS07, with a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1H-pyrazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-3-4-1-2-6-7-4/h1-2H,3,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSPNYLFKSTATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428080
Record name 1-(1H-Pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1h-Pyrazol-3-yl)methanamine

CAS RN

37599-58-9
Record name 1-(1H-Pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazol-3-ylmethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
SP Ivonin, BB Kurpil, AV Bezdudny… - Journal of Fluorine …, 2015 - Elsevier
An approach to the synthesis (4-di- and -trifluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines – promising building blocks for drug discovery and medicinal chemistry is described. The …
Number of citations: 10 www.sciencedirect.com
MA Tairov, V Levchenko, IA Stadniy… - … Process Research & …, 2020 - ACS Publications
A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important …
Number of citations: 6 pubs.acs.org
C Soares de Melo, V Singh, A Myrick… - Journal of Medicinal …, 2021 - ACS Publications
Phenotypic screening of a Medicines for Malaria Venture compound library against Mycobacterium tuberculosis (Mtb) identified a cluster of pan-active 2-pyrazolylpyrimidinones. The …
Number of citations: 9 pubs.acs.org
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
Agonism of the 5-HT 2C receptor represents one of the most well-studied and clinically proven mechanisms for pharmacological weight reduction. Selectivity over the closely related 5-…
Number of citations: 14 pubs.acs.org
TM Chapman, SA Osborne, C Wallace… - Journal of Medicinal …, 2014 - ACS Publications
A structure-guided design approach using a homology model of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) was used to improve the potency of a series of …
Number of citations: 45 pubs.acs.org
JH Kim, G Nam - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
A new series of aryls, including benzo[d]imidazole/isoxazole/pyrazole, conjugated to 3N-substituted-azabicyclo[3.1.0]hexane derivatives were designed and synthesized as inhibitors of …
Number of citations: 7 www.sciencedirect.com
HV Waldschmidt, KT Homan, MC Cato… - Journal of medicinal …, 2017 - ACS Publications
In heart failure, the β-adrenergic receptors (βARs) become desensitized and uncoupled from heterotrimeric G proteins. This process is initiated by G protein-coupled receptor kinases (…
Number of citations: 46 pubs.acs.org
JR Medina, X Tian, WH Li, D Suarez… - Journal of Medicinal …, 2021 - ACS Publications
Elevated expression of the c-MYC oncogene is one of the most common abnormalities in human cancers. Unfortunately, efforts to identify pharmacological inhibitors that directly target …
Number of citations: 2 pubs.acs.org
F Li, Z Liu, H Sun, C Li, W Wang, L Ye, C Yan… - … Pharmaceutica Sinica B, 2020 - Elsevier
Gliomas are the most common primary intracranial neoplasms among all brain malignancies, and the microtubule affinity regulating kinases (MARKs) have become potential drug …
Number of citations: 38 www.sciencedirect.com
Y Zhou, YS Yang, XD Song, L Lu… - Chemical and …, 2017 - jstage.jst.go.jp
Fatty acid synthesis (FAS) is an essential metabolism during the whole growth and development process of the bacterial. Several key enzymes which involved in this biosynthetic …
Number of citations: 3 www.jstage.jst.go.jp

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